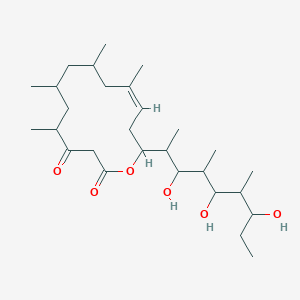
Sekothrixide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sekothrixide is a natural product found in Saccharothrix and Myxococcus stipitatus with data available.
Applications De Recherche Scientifique
Total Synthesis of Sekothrixide
The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure characterized by seven contiguous asymmetric centers. The first total synthesis was reported by Nagumo et al., which utilized ring-closing metathesis (RCM) as a key step to construct the 14-membered lactone framework. This approach demonstrated high yields (up to 55%) and allowed for the revision of the stereochemistry at several positions within the molecule .
Synthesis Strategies
- Ring-Closing Metathesis (RCM) : A pivotal reaction in constructing the cyclic structure of this compound. RCM facilitates the formation of carbon-carbon bonds, essential for creating the macrolide's complex architecture.
- Epoxide Ring Opening : Employed to construct the side chains, contributing to the overall stereochemical complexity of this compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, making it a potential lead compound in cancer therapy .
- Neuroprotective Properties : Some derivatives of similar macrolides have shown neuroprotective effects, suggesting that this compound may also exhibit such properties, warranting further investigation .
Medicinal Chemistry
The structural complexity of this compound makes it a valuable target for synthetic chemists aiming to develop new therapeutic agents. Its synthesis can serve as a model for designing other bioactive compounds with similar frameworks.
Natural Product Chemistry
This compound's isolation from marine sources highlights its significance in natural product chemistry, where researchers explore marine biodiversity for novel compounds with therapeutic potential .
Comparative Analysis of Synthesis Techniques
To better understand the efficiency and applicability of various synthetic methods for this compound, the following table summarizes key synthesis strategies:
Case Studies
Several case studies have highlighted the significance of this compound in research:
- Case Study 1 : The total synthesis approach by Nagumo et al. not only achieved high yields but also corrected earlier misconceptions regarding the stereochemistry of the compound, showcasing the importance of accurate structural determination in drug development .
- Case Study 2 : Investigations into the biological activities of this compound derivatives have revealed potential applications in treating drug-resistant cancers, emphasizing its relevance in contemporary medicinal research .
Propriétés
Numéro CAS |
139182-77-7 |
|---|---|
Formule moléculaire |
C28H50O6 |
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
(11Z)-5,7,9,11-tetramethyl-14-(3,5,7-trihydroxy-4,6-dimethylnonan-2-yl)-1-oxacyclotetradec-11-ene-2,4-dione |
InChI |
InChI=1S/C28H50O6/c1-9-23(29)20(6)27(32)22(8)28(33)21(7)25-11-10-16(2)12-17(3)13-18(4)14-19(5)24(30)15-26(31)34-25/h10,17-23,25,27-29,32-33H,9,11-15H2,1-8H3/b16-10- |
Clé InChI |
KJKRQOTYPMAJRP-YBEGLDIGSA-N |
SMILES |
CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |
SMILES isomérique |
CCC(C(C)C(C(C)C(C(C)C1C/C=C(\CC(CC(CC(C(=O)CC(=O)O1)C)C)C)/C)O)O)O |
SMILES canonique |
CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |
Synonymes |
sekothrixide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















